molecular formula C28H33NO5 B12416305 Anticancer agent 26

Anticancer agent 26

Katalognummer: B12416305
Molekulargewicht: 463.6 g/mol
InChI-Schlüssel: ATISONUWEZVDGA-PJQPIYLSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Anticancer agent 26 is a promising compound in the field of oncology, known for its potent anticancer properties. This compound has garnered significant attention due to its ability to target and inhibit the proliferation of cancer cells, making it a valuable candidate for cancer therapy.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of anticancer agent 26 involves multiple steps, including the formation of key intermediates through various organic reactions. The synthetic route typically starts with the preparation of a core structure, followed by functionalization to introduce specific groups that enhance its anticancer activity. Common reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and efficacy of the final product. Techniques such as batch processing and continuous flow synthesis are employed to achieve efficient production .

Analyse Chemischer Reaktionen

Types of Reactions: Anticancer agent 26 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure to enhance its biological activity and stability .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific pH levels, temperatures, and solvents to facilitate the desired transformations .

Major Products: The major products formed from these reactions are derivatives of this compound with enhanced anticancer properties. These derivatives are further tested for their efficacy in inhibiting cancer cell growth .

Wissenschaftliche Forschungsanwendungen

Anticancer agent 26 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies. In biology, it is used to investigate cellular pathways and molecular targets involved in cancer progression .

In medicine, this compound is being explored for its potential as a therapeutic agent in various cancer types. Preclinical studies have shown its efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells. Additionally, it is being evaluated in combination with other anticancer drugs to enhance treatment outcomes .

In the industry, this compound is utilized in the development of new anticancer formulations and drug delivery systems. Its unique properties make it a valuable component in the design of targeted therapies and personalized medicine .

Wirkmechanismus

The mechanism of action of anticancer agent 26 involves targeting specific molecular pathways that are crucial for cancer cell survival and proliferation. It primarily acts by inhibiting key enzymes and signaling proteins involved in cell cycle regulation, DNA replication, and apoptosis .

Molecular Targets and Pathways: this compound targets molecular pathways such as the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer cells. By inhibiting this pathway, the compound induces cell cycle arrest and promotes apoptosis. Additionally, it targets other proteins such as cyclin-dependent kinases and caspases, further enhancing its anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Anticancer agent 26 is unique compared to other similar compounds due to its specific molecular structure and mechanism of action. Similar compounds include other small-molecule anticancer agents such as imatinib, doxorubicin, and paclitaxel .

Comparison:

    Imatinib: Targets tyrosine kinases and is used in the treatment of chronic myeloid leukemia.

    Doxorubicin: An anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II.

    Paclitaxel: Stabilizes microtubules and prevents cell division.

Eigenschaften

Molekularformel

C28H33NO5

Molekulargewicht

463.6 g/mol

IUPAC-Name

[(1S,5S,8R,11R,18R)-9-hydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-18-yl] (E)-3-pyridin-4-ylprop-2-enoate

InChI

InChI=1S/C28H33NO5/c1-17-19-6-7-20-26-12-4-11-25(2,3)21(26)15-27(32,33-16-26)28(20,23(17)31)24(19)34-22(30)8-5-18-9-13-29-14-10-18/h5,8-10,13-14,19-21,24,32H,1,4,6-7,11-12,15-16H2,2-3H3/b8-5+/t19-,20?,21+,24+,26+,27?,28-/m0/s1

InChI-Schlüssel

ATISONUWEZVDGA-PJQPIYLSSA-N

Isomerische SMILES

CC1(CCC[C@]23[C@@H]1CC([C@]45C2CC[C@H]([C@H]4OC(=O)/C=C/C6=CC=NC=C6)C(=C)C5=O)(OC3)O)C

Kanonische SMILES

CC1(CCCC23C1CC(C45C2CCC(C4OC(=O)C=CC6=CC=NC=C6)C(=C)C5=O)(OC3)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.